molecular formula C11H11N3O3 B5889520 5-(4-ethoxy-3-nitrophenyl)-1H-imidazole

5-(4-ethoxy-3-nitrophenyl)-1H-imidazole

Cat. No.: B5889520
M. Wt: 233.22 g/mol
InChI Key: VUSXUVBUUOISDH-UHFFFAOYSA-N
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Description

5-(4-Ethoxy-3-nitrophenyl)-1H-imidazole is a substituted imidazole derivative featuring an ethoxy (-OCH₂CH₃) group at the para position and a nitro (-NO₂) group at the meta position on the phenyl ring attached to the imidazole core.

Properties

IUPAC Name

5-(4-ethoxy-3-nitrophenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-2-17-11-4-3-8(5-10(11)14(15)16)9-6-12-7-13-9/h3-7H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSXUVBUUOISDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CN=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(4-ethoxy-3-nitrophenyl)-1H-imidazole typically involves the following steps:

    Nitration of 4-ethoxyacetophenone: The starting material, 4-ethoxyacetophenone, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-ethoxy-3-nitroacetophenone.

    Formation of the imidazole ring: The nitro compound is then subjected to a cyclization reaction with formamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the imidazole ring, resulting in this compound.

Industrial Production Methods:

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 5-(4-ethoxy-3-nitrophenyl)-1H-imidazole can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Reduction: 5-(4-ethoxy-3-aminophenyl)-1H-imidazole.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

Chemistry:

5-(4-ethoxy-3-nitrophenyl)-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Biology and Medicine:

The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. Imidazole derivatives are known for their biological activities, including antifungal, antibacterial, and anticancer properties. Research is ongoing to explore the specific biological activities of this compound.

Industry:

In the materials science field, imidazole derivatives are used in the production of polymers, resins, and other advanced materials. The compound’s stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(4-ethoxy-3-nitrophenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • 5-(4-Methoxyphenyl)-1H-Imidazole (): Substituents: Methoxy (-OCH₃) at the para position. Impact: The methoxy group is less bulky than ethoxy and provides moderate electron-donating effects. In studies on lipoxygenase (ALOX15) inhibition, this compound exhibited weaker binding affinity compared to indole analogs but retained substrate selectivity .
  • SB202190 (4-(4-Fluorophenyl)-2-(4-Hydroxyphenyl)-5-(4-Pyridyl)-1H-Imidazole) () :

    • Substituents : Fluorophenyl (electron-withdrawing), hydroxyphenyl (polar), and pyridyl (aromatic N-heterocycle).
    • Impact : SB202190 is a potent p38 MAP kinase inhibitor. The nitro group in 5-(4-ethoxy-3-nitrophenyl)-1H-imidazole may mimic the electron-withdrawing effects of fluorine, but its meta position could alter binding pocket interactions compared to SB202190’s para-substituted aryl groups .
  • 5-(3-Nitrophenyl)-1-[4-(Trifluoromethoxy)phenyl]-1H-Imidazole-2-Thiol (CAS 1105189-27-2) () :

    • Substituents : Meta-nitro and para-trifluoromethoxy groups.
    • Impact : The trifluoromethoxy group enhances lipophilicity and metabolic resistance. The target compound’s ethoxy group offers similar lipophilicity but lacks the strong electron-withdrawing effect of trifluoromethoxy .

Physical and Spectral Properties

The following table compares physical properties of structurally related imidazoles:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR, MS)
This compound 4-Ethoxy, 3-nitro ~263.23* N/A N/A
Ethyl 2-(4-Fluorophenyl)-1H-Imidazole-5-Carboxylate () 4-Fluorophenyl, ester group 324.34 119–120 1H NMR: δ 7.85 (d, J=8.4 Hz, 2H)
5-(3-Nitrophenyl)-1H-Imidazole-2-Thiol () 3-Nitro, thiol 381.33 N/A MS: m/z 381.33 (M⁺)
4-Ethoxy-1,2-Dimethyl-5-Nitro-1H-Imidazole () Ethoxy, nitro, methyl groups 185.18 N/A IR: Nitro stretch ~1520 cm⁻¹

*Calculated based on molecular formula.

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